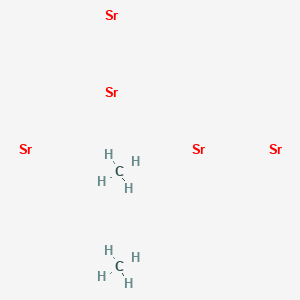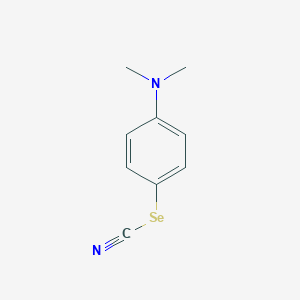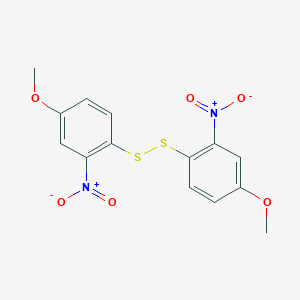
Gadolinium(III)-chlorid-Hexahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(III) chloride hexahydrate, with the chemical formula
GdCl3⋅6H2O
, is a colorless, hygroscopic compound that is highly soluble in water. It is commonly used in various scientific and industrial applications due to its unique properties, particularly its high magnetic susceptibility and paramagnetic nature .Wissenschaftliche Forschungsanwendungen
Gadolinium(III) chloride hexahydrate is widely used in various fields:
Wirkmechanismus
Target of Action
Gadolinium(III) chloride hexahydrate is primarily used as a metal precursor in various applications . It is also used as a catalyst in the preparation of α-amino nitriles .
Mode of Action
The compound interacts with its targets to facilitate the synthesis of dual-mode MRI contrasting agents . As a catalyst, it aids in the one-pot synthesis of α-amino nitriles via a three-component reaction .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of chemical reactions, particularly those involving the synthesis of α-amino nitriles .
Result of Action
The primary result of Gadolinium(III) chloride hexahydrate’s action is the creation of MRI contrasting agents . These agents are used to enhance the visibility of internal body structures in MRI scans. Additionally, its catalytic action facilitates the synthesis of α-amino nitriles .
Biochemische Analyse
Biochemical Properties
Gadolinium(III) chloride hexahydrate is employed in synthesis and NMR studies of the paramagnetic GdPCTA- and GdPCTA- complexes with possible use as contrast agents for magnetic resonance imaging . The high magnetism and high symmetry of the Gd3+ ion make it a useful component in NMR spectroscopy and MRI .
Cellular Effects
Gadolinium(III) chloride hexahydrate is used as a macrophage inhibitor which inhibits the specialized liver macrophages, Kupffer cells that line the walls of the sinusoids .
Molecular Mechanism
The molecular mechanism of Gadolinium(III) chloride hexahydrate is largely due to the unique properties of the Gd3+ ion. With seven valence electrons and seven available f-orbitals, all seven electrons are unpaired and symmetrically arranged around the metal . This high magnetism and high symmetry combine to make Gd3+ a useful component in NMR spectroscopy and MRI .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium(III) chloride hexahydrate can be synthesized through several methods:
-
Ammonium Chloride Route: This involves reacting gadolinium oxide with ammonium chloride at elevated temperatures (around 230°C) to form ammonium gadolinium pentachloride, which is then decomposed at 300°C to yield gadolinium(III) chloride .
Gd2O3+10NH4Cl→2(NH4)2[GdCl5]+6NH3+3H2O
2(NH4)2[GdCl5]→2GdCl3+4NH4Cl
-
Direct Reaction with Hydrochloric Acid: Gadolinium metal or gadolinium oxide can be dissolved in concentrated hydrochloric acid, followed by evaporation to obtain the hexahydrate form .
Gd+3HCl→GdCl3+23H2
Industrial Production Methods: Industrial production typically follows the ammonium chloride route due to its cost-effectiveness and efficiency. The process involves large-scale reactors and controlled heating systems to ensure the purity and yield of the final product .
Types of Reactions:
Oxidation and Reduction: Gadolinium(III) chloride hexahydrate does not readily undergo oxidation or reduction under normal conditions due to the stability of the Gd(III) oxidation state.
It can participate in substitution reactions where the chloride ions are replaced by other ligands. For example, reacting with sodium hydroxide to form gadolinium hydroxide.Substitution Reactions: GdCl3+3NaOH→Gd(OH)3+3NaCl
Common Reagents and Conditions:
Hydrochloric Acid: Used in the synthesis and purification processes.
Ammonium Chloride: Employed in the ammonium chloride route for synthesis.
Major Products Formed:
Gadolinium Hydroxide: Formed in reactions with bases.
Gadolinium Oxide: Can be obtained by heating gadolinium hydroxide.
Vergleich Mit ähnlichen Verbindungen
- Europium(III) chloride
- Terbium(III) chloride
- Dysprosium(III) chloride
Comparison: Gadolinium(III) chloride hexahydrate is unique due to its high magnetic susceptibility and the maximum number of unpaired electrons (seven), which makes it particularly effective in applications requiring strong paramagnetic properties. Other similar compounds, such as europium(III) chloride and terbium(III) chloride, also exhibit paramagnetic properties but with different magnetic susceptibilities and electronic configurations .
Eigenschaften
CAS-Nummer |
13450-84-5 |
|---|---|
Molekularformel |
Cl3GdH2O |
Molekulargewicht |
281.6 g/mol |
IUPAC-Name |
trichlorogadolinium;hydrate |
InChI |
InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
InChI-Schlüssel |
SXVCBXHAHBCOMV-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Gd+3] |
Kanonische SMILES |
O.Cl[Gd](Cl)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)


![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)





